N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline core and a dimethoxybenzamide moiety. It has been studied for its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Dimethoxybenzamide: The final step involves coupling the acetylated tetrahydroisoquinoline with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research due to its structural similarity to known bioactive compounds.
Mechanism of Action
The exact mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide: Similar structure but with an additional methoxy group on the benzamide moiety.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroisoquinoline core is a common motif in bioactive compounds, while the dimethoxybenzamide moiety can enhance its interaction with biological targets.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)19-17(25-2)5-4-6-18(19)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDUUOSVDYNNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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